molecular formula C9H10O2 B1296303 4-Methoxy-2-methylbenzaldehyde CAS No. 52289-54-0

4-Methoxy-2-methylbenzaldehyde

Cat. No. B1296303
CAS RN: 52289-54-0
M. Wt: 150.17 g/mol
InChI Key: WICYVKGMEJSDAO-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbenzaldehyde is an organic compound . It is also known as 2-Methyl-p-anisaldehyde .


Molecular Structure Analysis

The linear formula of 4-Methoxy-2-methylbenzaldehyde is CH3C6H3(OCH3)CHO . Its molecular weight is 150.17 . The SMILES string representation is [H]C(=O)c1ccc(OC)cc1C .


Physical And Chemical Properties Analysis

4-Methoxy-2-methylbenzaldehyde is a liquid . Its boiling point is between 262-267 °C . The density is 1.107 g/mL at 25 °C .

Scientific Research Applications

Methods of Application

Results or Outcomes: The search results did not provide specific quantitative data or statistical analyses on the outcomes of using 4-Methoxy-2-methylbenzaldehyde as an antifungal agent .

Synthesis of Corrosion-Inhibiting Schiff Bases

Methods of Application

Results or Outcomes: The search results did not provide specific quantitative data or statistical analyses on the outcomes of using 4-Methoxy-2-methylbenzaldehyde in this application .

Flavor and Fragrance Ingredient

Methods of Application

Results or Outcomes: The search results did not provide specific quantitative data or statistical analyses on the outcomes of using 4-Methoxy-2-methylbenzaldehyde in this application .

Simulation Visualizations

Methods of Application

Results or Outcomes: The search results did not provide specific quantitative data or statistical analyses on the outcomes of using 4-Methoxy-2-methylbenzaldehyde in this application .

Safety And Hazards

This chemical is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation . It may also damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-methoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-5-9(11-2)4-3-8(7)6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICYVKGMEJSDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966665
Record name 4-Methoxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methylbenzaldehyde

CAS RN

52289-54-0
Record name 52289-54-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
BJF Hudson, E Walton - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… ~henyZacetic acid (VII), which was itself prepared from 4-methoxy-2-methylbenzaldehyde … of a benzoin condensation using 4-methoxy2-methylbenzaldehyde. Repeated attempts to …
Number of citations: 3 pubs.rsc.org
CH OH - ARTIFICIAL ESTROGENS - ACS Publications
… isole; the benzoin condensation with 4-methoxy-2-methylbenzaldehyde failed to give theintermediate. The compound presumably has the configuration shown in formula CXXV and is …
Number of citations: 0 pubs.acs.org
DL Comins, MO Killpack - The Journal of Organic Chemistry, 1987 - ACS Publications
… was treated with lithiated N,iV,IV-trimethylethylenediamine (LTMDA) to form an -amino alkoxide in situ, which was metalated andalkylated to give 4-methoxy-2-methylbenzaldehyde on …
Number of citations: 147 pubs.acs.org
T Sato, M Oki - Bulletin of the Chemical Society of Japan, 1957 - journal.csj.jp
… It was identified with 4-methoxy-2-methylbenzoic acid (VIIIb) which was prepared by permanganate oxidation of 4-methoxy-2methylbenzaldehyde … 4-Methoxy-2-methylbenzaldehyde …
Number of citations: 9 www.journal.csj.jp
T Awad, J DeRuiter, CR Clark - Journal of chromatographic …, 2007 - academic.oup.com
… Three of the methoxy methyl benzaldehydes are commercially available: 2-methoxy-5-methylbenzaldehyde, 4-methoxy3-methylbenzaldehyde, and 4-methoxy-2-methylbenzaldehyde. …
Number of citations: 16 academic.oup.com
NP Buu-Hoï, ND Xuong, NB Tien - The Journal of Organic …, 1956 - ACS Publications
CO biotic with the same heterocyclic arrangement, has recently been found active in leprosy.* 11 Isonicotinylhydrazine, although highly effective against tuberculosis and murine leprosy…
Number of citations: 19 pubs.acs.org
DL Comins, JD Brown - The Journal of organic chemistry, 1984 - ACS Publications
… This is in sharp constrast to the analogous reaction using , , trimethylethylenediamine as the amine component, where 4-methoxy-2-methylbenzaldehyde was produced in 90% yield (…
Number of citations: 242 pubs.acs.org
JN Heo, TJ Kim, JK Kim - Bulletin of the Korean Chemical Society, 2011 - koreascience.kr
… 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde (10). To a solution of phenol 9 (10.0 g, 72.4 mmol) in 145 mL of CH3CN was added K2CO3 (20.0 g, 145 mmol) and benzyl bromide (…
Number of citations: 8 koreascience.kr
JH Kim, V Huang, HJ Hahn, A Debnath, CC Tam… - 2019 - sciforum.net
… In particular, 4-methoxy-2-methylbenzaldehyde or cinnamaldehyde (which were also potent anti-protozoal compounds in G3) did not achieve similar level of anti-protozoal activity to …
Number of citations: 4 sciforum.net
JH Kim, KL Chan, N Mahoney, BC Campbell - Annals of clinical …, 2011 - Springer
Background Disruption of cellular antioxidation systems should be an effective method for control of fungal pathogens. Such disruption can be achieved with redox-active compounds. …
Number of citations: 77 link.springer.com

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